Morpholine, 2-[(4-methoxyphenyl)methoxy]-
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Overview
Description
Morpholine, 2-[(4-methoxyphenyl)methoxy]- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-[(4-methoxyphenyl)methoxy]- can be achieved through several methods. One common approach involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like methanol or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by the reaction with 4-methoxybenzyl chloride. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine derivatives .
Scientific Research Applications
Morpholine, 2-[(4-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anticancer drugs.
Industry: The compound is employed in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Morpholine, 2-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure without the methoxyphenyl group.
Piperidine: Another heterocyclic amine with similar properties but lacks the oxygen atom in the ring.
4-(2-Methyl-1-propenyl)morpholine: A derivative with a different substituent on the morpholine ring.
Uniqueness
This structural modification allows for more diverse chemical reactions and interactions with biological targets compared to simpler morpholine derivatives .
Properties
CAS No. |
89220-88-2 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-4-2-10(3-5-11)9-16-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
DKATYPREMZBVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CNCCO2 |
Origin of Product |
United States |
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